molecular formula C23H23N5O4 B2832306 (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 1235040-24-0

(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No.: B2832306
CAS No.: 1235040-24-0
M. Wt: 433.468
InChI Key: ACWRSTPCKSRYII-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule featuring a piperazine core linked to a pyridinyl-1,2,4-oxadiazole moiety and a 7-methoxybenzofuran-methanone group. The 1,2,4-oxadiazole ring is known for its electron-deficient nature, enhancing binding interactions in medicinal chemistry, while the benzofuran moiety contributes to π-π stacking and metabolic stability . The ethyl substituent on the oxadiazole and the methoxy group on the benzofuran likely influence lipophilicity and bioavailability. Structural elucidation of such compounds typically relies on NMR spectroscopy and mass spectrometry, as demonstrated in analogous studies .

Properties

IUPAC Name

[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4/c1-3-20-25-22(26-32-20)16-7-8-19(24-14-16)27-9-11-28(12-10-27)23(29)18-13-15-5-4-6-17(30-2)21(15)31-18/h4-8,13-14H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWRSTPCKSRYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone typically involves multi-step organic synthesis. A general synthetic route might include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Pyridine Derivative Synthesis: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.

    Piperazine Coupling: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine as a nucleophile.

    Benzofuran Synthesis: The benzofuran ring can be synthesized via the cyclization of ortho-hydroxyaryl ketones.

    Final Coupling: The final step involves coupling the synthesized intermediates under conditions that promote the formation of the desired methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzofuran moiety.

    Reduction: Reduction reactions could target the oxadiazole ring or the pyridine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit various activities due to its structural features. It could act as an enzyme inhibitor, receptor modulator, or signaling molecule.

Medicine

In medicine, the compound’s potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with multiple biological targets makes it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyridine moieties may facilitate binding to active sites, while the piperazine and benzofuran groups could modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness arises from its combination of 1,2,4-oxadiazole , piperazine , and benzofuran groups. Key comparisons include:

Compound Core Structure Key Substituents Functional Impact
Target Compound Piperazine-oxadiazole-benzofuran 5-Ethyl-oxadiazole, 7-methoxybenzofuran Enhanced lipophilicity, metabolic stability
5-(Benzo[d][1,3]dioxol-5-yl)-pyrazoline derivatives Pyrazoline-benzodioxole Benzodioxole, furan Antimicrobial activity; moderate polarity
Triazole-chloropyrimidine methanones Triazole-pyrimidine-piperazine 5-Methyl-triazole, chloro-pyrimidine Kinase inhibition; improved solubility
  • Oxadiazole vs.
  • Benzofuran vs. Benzodioxole : The 7-methoxybenzofuran in the target compound provides higher rigidity and metabolic resistance compared to benzodioxole-based analogs (e.g., in ), which may degrade faster due to esterase susceptibility.

Spectral Data Comparison

While specific spectral data for the target compound are unavailable in the provided evidence, analogous studies illustrate critical trends:

Compound Feature ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) Source
1,2,4-Oxadiazole C-3 - 165–170 (C=N)
Benzofuran OCH₃ 3.80–3.95 (s, 3H) 55–56 (OCH₃)
Piperazine CH₂ 2.50–3.20 (m, 8H) 45–50 (CH₂)

The methoxy group in the target compound would resonate near δ 3.85 ppm in ¹H-NMR, consistent with benzofuran derivatives . Piperazine protons typically appear as multiplet signals between δ 2.5–3.2 ppm .

Q & A

Q. Table 1: Solvent Effects on Piperazine Coupling

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77295
DCM8.94188
THF7.55691
(Adapted from )

Q. Table 2: Biological Activity of Structural Analogs

Analog SubstituentTarget IC₅₀ (nM)Metabolic Stability (t₁/₂, min)
5-Ethyl-oxadiazole12 ± 245
5-Methyl-oxadiazole28 ± 422
(Data from )

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